3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-3-2-4-9-10(7)13(17)11-8(5-15)6-18-14(11)12(9)16/h2-4,6,15H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMTLGCZPUMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides a green and efficient means to synthesize naphtho[2,3-b]furan-4,9-diones under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally friendly and efficient synthetic routes mentioned above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans.
Scientific Research Applications
Scientific Applications of 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
This compound is a naphthofuran derivative with a fused ring system including a naphthalene and a furan ring, with hydroxymethyl and methyl functional groups attached. It is notable for its potential biological activities and applications in scientific research.
Synthesis and Production
This compound can be synthesized through the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction uses commercially available palladium on carbon (Pd/C) as a catalyst and doesn't need oxidants or hydrogen acceptors, making it environmentally friendly. While industrial production methods are not well-documented, the efficient synthetic routes could be scaled up for industrial applications.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate and chromium trioxide .
- Reduction: Reduction reactions can convert the quinone moiety to hydroquinone using reducing agents such as sodium borohydride and lithium aluminum hydride .
- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major products from these reactions include quinone and hydroquinone derivatives, and substituted naphthofurans.
Research Applications
This compound is used in various scientific research applications:
- Chemistry: It serves as a building block for synthesizing complex organic molecules.
- Biology: The compound shows potential biological activities, such as antitumor and antiviral properties.
- Medicine: It is being investigated for potential use in drug discovery and development.
- Industry: Its structural features make it a candidate for developing new materials with specific properties.
Antitumor Properties
Structurally related compounds have shown antitumor activity. Naphthoquinone derivatives can induce apoptosis in cancer cell lines. For example, Naphtho[1,2-b]furan-4,5-dione (NFD), a related compound, can inhibit the proliferation of breast cancer MDA-MB-231 cells by inducing S-phase arrest and apoptosis via the activation of JNK and ERK signaling pathways and modulation of cyclins and Bcl proteins.
Table 1: Summary of Antitumor Effects
| Compound | Cell Line | Mechanism of Action | Key Findings |
|---|---|---|---|
| NFD | MDA-MB-231 | Induces apoptosis | S-phase arrest; upregulation of Bad; downregulation of Bcl-2 Activation of caspases; loss of mitochondrial membrane potential |
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication, contributing to its antiviral activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of NBF-dione derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:
* Hypothetical synthesis inferred from methods for analogs (e.g., Friedel-Crafts or cycloaddition reactions).
Key Insights
Substituent Position: 2-Substituted analogs (e.g., FNQ3, 2-phenyl) show enhanced antiviral and cytotoxic activities, likely due to steric and electronic interactions with biological targets .
Functional Group Impact :
- Hydroxyl groups (e.g., 8-OH in isodiodantunezone) enhance redox activity, enabling radical generation for antiproliferative effects .
- Methyl groups (e.g., FNQ3) improve metabolic stability and membrane permeability, critical for antiviral activity .
Synthetic Efficiency :
- Friedel-Crafts reactions offer moderate yields (e.g., 9.8% for isodiodantunezone ), while visible-light-mediated cycloaddition achieves higher regioselectivity (75–84% yields) .
Biological Activity
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione is a complex organic compound belonging to the naphthofuran class. Its structure features a fused ring system that includes both naphthalene and furan rings, contributing to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and research.
Molecular Formula: C₁₄H₁₀O₄
Molecular Weight: 242.23 g/mol
IUPAC Name: 3-(hydroxymethyl)-5-methylbenzo[f]benzofuran-4,9-dione
The synthesis of this compound can be achieved through a palladium-catalyzed reverse hydrogenolysis process involving 2-hydroxy-1,4-naphthoquinones and olefins. This method is considered environmentally friendly due to its lack of oxidants and hydrogen acceptors .
Antitumor Properties
Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies have shown that naphthoquinone derivatives can induce apoptosis in various cancer cell lines. Specifically, a related compound, Naphtho[1,2-b]furan-4,5-dione (NFD), has been demonstrated to inhibit the proliferation of breast cancer MDA-MB-231 cells by inducing S-phase arrest and apoptosis via the activation of specific signaling pathways (JNK and ERK) and modulation of cyclins and Bcl proteins .
Table 1: Summary of Antitumor Effects
| Compound | Cell Line | Mechanism of Action | Key Findings |
|---|---|---|---|
| NFD | MDA-MB-231 | Induces apoptosis | S-phase arrest; upregulation of Bad; downregulation of Bcl-2 |
| - | - | - | Activation of caspases; loss of mitochondrial membrane potential |
Antiviral Activity
The biological activity of this compound also extends to antiviral properties. Compounds in this class have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes within host cells.
Applications in Drug Discovery
Given its biological properties, this compound is being explored for potential applications in drug discovery. Its ability to modulate cellular pathways makes it a candidate for developing novel therapeutic agents targeting cancer and viral infections.
Case Studies
A study conducted on related naphthoquinone compounds highlighted their potential in cancer therapy. The research demonstrated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects. This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Q & A
Q. What are the optimized synthetic routes for 3-(hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed reverse hydrogenolysis, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to form the naphtho[2,3-b]furan-4,9-dione core. Pd/C catalysts under hydrogen-free conditions are effective, avoiding oxidants and enabling high regioselectivity . Alternatively, Pd(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes provides diverse derivatives in good yields (65–89%) . Key variables include solvent polarity, temperature, and substituent effects on the starting materials.
Q. How does substitution at the 2-position of the naphtho[2,3-b]furan-4,9-dione scaffold influence biological activity?
Substituents at the 2-position critically modulate antiproliferative and redox activity. Electron-withdrawing groups (e.g., 1,2,4-oxadiazole) enhance suppression of keratinocyte hyperproliferation (IC50 values <1 µM in HaCaT cells) while reducing cytotoxicity. In contrast, bulky or hydrophobic groups may increase membrane damage, as measured by lactate dehydrogenase (LDH) release . Structure-activity relationship (SAR) studies emphasize the necessity of the quinone moiety for redox cycling and superoxide generation .
Q. What analytical methods are recommended for characterizing naphtho[2,3-b]furan-4,9-dione derivatives?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, DEPT) are essential for confirming molecular formulas and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1650 cm<sup>−1</sup>). X-ray crystallography resolves stereochemistry and tautomeric forms, as seen in studies of 5,8-dihydroxynaphtho[2,3-c]furan-4,9-dione, where the isobenzofuran tautomer is disfavored due to instability .
Q. What natural sources produce naphtho[2,3-b]furan-4,9-dione derivatives, and how do synthetic analogues compare?
Natural derivatives, such as 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, are isolated from Tabebuia species and exhibit antifungal activity (MIC: 1.56–25 µg/mL against Candida albicans). Synthetic analogues with modified hydroxyl or acetyl groups often show enhanced potency and selectivity, e.g., 2-acetylnaphtho[2,3-b]furan-4,9-dione derivatives demonstrate antiparasitic activity (IC50: 0.78–6.25 µg/mL against Leishmania) .
Q. What is the role of redox cycling in the mechanism of action of this compound class?
The quinone moiety undergoes enzymatic one- or two-electron reduction (e.g., via NAD(P)H quinone oxidoreductase 1, NQO1), generating reactive oxygen species (ROS) like superoxide (O2<sup>•−</sup>). This redox activation is critical for antiproliferative effects in keratinocytes and tumor cells. Inhibitors of NQO1 (e.g., dicoumarol) block activity, confirming enzyme-dependent mechanisms .
Advanced Research Questions
Q. How can enzymatic activation pathways be exploited to target cancer cells selectively?
NQO1 is overexpressed in certain tumors, making it a potential biomarker for selective toxicity. Compounds like 2-substituted naphtho[2,3-b]furan-4,9-diones are prodrugs activated by NQO1-mediated reduction, releasing cytotoxic ROS in cancer cells while sparing normal cells. Co-administration with NQO1 inhibitors in non-malignant tissues may further enhance selectivity .
Q. What strategies mitigate off-target cytotoxicity (e.g., membrane damage) in naphtho[2,3-b]furan-4,9-dione derivatives?
Balancing redox activity and lipophilicity is key. Derivatives with polar substituents (e.g., hydroxyl or oxadiazole groups) reduce membrane damage (LDH release <20% at 10 µM) while retaining antiproliferative potency. Computational modeling of logP values and molecular dynamics simulations predict membrane permeability and guide structural optimization .
Q. How do naphtho[2,3-b]furan-4,9-diones interact with inflammatory pathways, and what structural features drive this activity?
These compounds inhibit nuclear factor-κB (NF-κB) activation and downstream mediators (e.g., COX-2, iNOS) in macrophages. The 5,8-dihydroxy configuration is critical for suppressing lipopolysaccharide-induced TNF-α and IL-6 production (IC50: ~5 µM). Methyl or acetyl groups at the 3-position enhance solubility and bioavailability in in vivo inflammation models .
Q. What crystallographic or computational methods elucidate tautomerism and electronic structure in this compound class?
Q. How can cross-disciplinary approaches evaluate therapeutic potential beyond oncology (e.g., infectious diseases)?
Derivatives like 2-acetylnaphtho[2,3-b]furan-4,9-dione show broad-spectrum activity against Trypanosoma cruzi (IC50: 1.2 µM) and Leishmania spp. High-throughput screening combined with transcriptomic profiling identifies target pathways (e.g., mitochondrial electron transport chain disruption). Synergy with existing antimalarials or antifungals is under investigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
